4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrazole derivative and perform a series of functional group transformations to achieve the desired substitution pattern .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalytic processes can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE involves its interaction with molecular targets such as enzymes or receptors. The compound’s difluoromethyl group can enhance its binding affinity and selectivity for specific targets, while the pyrazolo[3,4-b]pyridine core can interact with active sites through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-difluoromethylated pyridines: These compounds share the difluoromethyl group and pyridine core but differ in their substitution patterns.
Difluoromethylated heterocycles: Compounds like difluoromethylated thiophenes and pyrazoles have similar structural motifs and reactivity.
Uniqueness
4-(DIFLUOROMETHYL)-1-ETHYL-3-METHYL-6-(5-METHYL-2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE is unique due to its specific combination of substituents and the presence of both a pyrazolo[3,4-b]pyridine core and a difluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H15F2N3S |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3-methyl-6-(5-methylthiophen-2-yl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C15H15F2N3S/c1-4-20-15-13(9(3)19-20)10(14(16)17)7-11(18-15)12-6-5-8(2)21-12/h5-7,14H,4H2,1-3H3 |
InChI Key |
CGRPLBBKPDTSSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(S3)C)C(F)F |
Origin of Product |
United States |
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